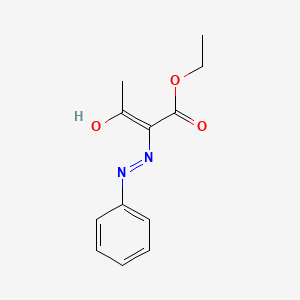

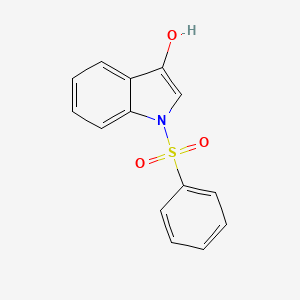

1-(Benzenesulfonyl)-1H-indol-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

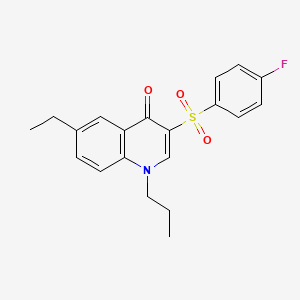

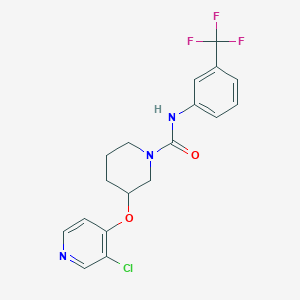

1-(Benzenesulfonyl)-1H-indol-3-ol, commonly known as BSI, is a chemical compound that belongs to the class of indoles. It has recently gained attention in scientific research due to its potential use as a therapeutic agent in various diseases.

科学的研究の応用

Organic Synthesis and Chemical Properties

- Selective C-H Amidation of Indoles : A method for the selective C-H amidation of 1H-indoles at the C3 position was developed, offering a direct route to biologically important 3-aminoindoles using novel N-[(benzenesulfonyl)oxy]amides as electrophilic nitrogen agents. This transformation highlights the chemical versatility of benzenesulfonyl-indole derivatives in organic synthesis (Ortiz, Hemric, & Wang, 2017).

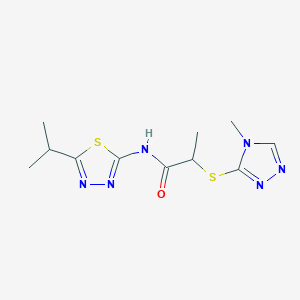

- Catalysis in Green Synthesis : 1-(Benzenesulfonyl)-3-methyl-1H-imidazolium chlorides, derived from benzenesulfonyl compounds, were utilized as catalysts in the aqueous medium synthesis of bis(3-indolyl)phenylmethanes, demonstrating the role of such compounds in promoting eco-friendly synthetic routes (Krishnamurthy & Jagannath, 2013).

Therapeutic Research

- Anti-HIV Activity : Novel indolyl aryl sulfones, including derivatives of 1-benzenesulfonylindoles, have been investigated for their potent anti-HIV-1 activities, particularly against strains carrying NNRTI resistance mutations. This research indicates the potential of these compounds in developing new therapeutic agents for HIV (Silvestri et al., 2003).

Material Science and Corrosion Inhibition

- Corrosion Inhibition : The study on the self-assembled monolayer of 3‐(phenylsulfinyl)indoles for iron corrosion inhibition in acidic media showcases the application of indole derivatives in materials science, particularly in protecting metals from corrosion. The research highlights the effectiveness of these compounds in forming protective layers on iron surfaces (Liu et al., 2022).

Pharmaceutical Development

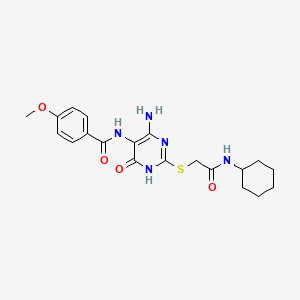

- Physicochemical Characterization : The physicochemical properties of 1-benzenesulfonyl-4-(piperazin-1-yl)-indole hydrochloride, a 5-HT6 receptor antagonist, were characterized, highlighting the importance of solid-state forms in pharmaceutical development and the treatment of obesity (Hugerth et al., 2006).

作用機序

Target of Action

The primary target of 1-(Benzenesulfonyl)-1H-indol-3-ol is Human Neutrophil Elastase (hNE) . hNE is a serine proteinase that plays a crucial role in the immune response. It is secreted by neutrophils during inflammation or infection to destroy pathogens and regulate inflammation .

Mode of Action

This compound interacts with its target, hNE, as a competitive inhibitor . It binds to the active center of hNE, preventing the enzyme from interacting with its natural substrates . This interaction results in the inhibition of hNE’s proteolytic activity, which can help alleviate conditions like Acute Respiratory Distress Syndrome (ARDS) .

Biochemical Pathways

Given its role as an hne inhibitor, it likely impacts pathways involving neutrophil function and inflammation . By inhibiting hNE, this compound could potentially disrupt the proteolysis of various proteins, including extracellular matrix proteins and important plasma proteins .

Pharmacokinetics

It’s known that the pharmacokinetics of similar compounds can vary significantly between individuals . Factors such as absorption, distribution, metabolism, and excretion (ADME) can all impact a compound’s bioavailability .

Result of Action

The inhibition of hNE by this compound can lead to a decrease in the degradation of various proteins, potentially reducing inflammation and tissue damage . This could be particularly beneficial in conditions like ARDS, where excessive inflammation and tissue damage can lead to severe respiratory distress .

特性

IUPAC Name |

1-(benzenesulfonyl)indol-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3S/c16-14-10-15(13-9-5-4-8-12(13)14)19(17,18)11-6-2-1-3-7-11/h1-10,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYSZIIKXIPGIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methoxyphenyl)-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2798647.png)

![2-[3-[(4-chlorophenyl)-oxomethyl]-6-methoxy-4-oxo-1-quinolinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2798648.png)

![N-(2,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2798649.png)